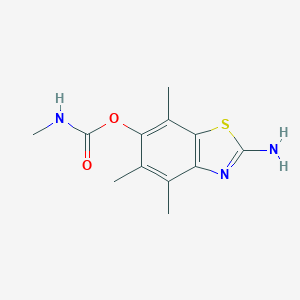
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) is a chemical compound with the molecular formula C12H14N2O2S It is known for its unique structure, which includes a benzothiazole ring substituted with amino and methyl groups, and a methylcarbamate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the compound with methylcarbamate to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A parent compound with a similar structure but lacking the amino and methylcarbamate groups.
2-Aminobenzothiazole: Similar to the parent compound but with an amino group at the 2-position.
Methylcarbamate Derivatives: Compounds with similar ester functional groups but different aromatic or heterocyclic rings.
Uniqueness
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a benzothiazole ring with amino and methylcarbamate groups makes it a versatile compound with diverse applications.
Eigenschaften
CAS-Nummer |
120164-20-7 |
|---|---|
Molekularformel |
C12H15N3O2S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H15N3O2S/c1-5-6(2)9(17-12(16)14-4)7(3)10-8(5)15-11(13)18-10/h1-4H3,(H2,13,15)(H,14,16) |
InChI-Schlüssel |
VSAJCGNEUIENBW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)NC)C |
Synonyme |
6-Benzothiazolol, 2-amino-4,5,7-trimethyl-, methylcarbamate (ester) (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















